molecular formula C20H17FN6O B12246141 3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile

3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B12246141
M. Wt: 376.4 g/mol
InChI Key: WQCTVBJYGQTDMX-UHFFFAOYSA-N
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Description

3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the pyridazine and pyrazine rings. The fluorophenyl group is introduced through a nucleophilic substitution reaction. The pyrrolidine ring is then constructed via cyclization reactions. The final step involves coupling the pyridazine and pyrazine rings with the pyrrolidine ring under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and may require specific temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical properties. Its structure allows for versatile modifications, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C20H17FN6O

Molecular Weight

376.4 g/mol

IUPAC Name

3-[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C20H17FN6O/c21-16-3-1-2-15(10-16)17-4-5-19(26-25-17)28-13-14-6-9-27(12-14)20-18(11-22)23-7-8-24-20/h1-5,7-8,10,14H,6,9,12-13H2

InChI Key

WQCTVBJYGQTDMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NN=C(C=C2)C3=CC(=CC=C3)F)C4=NC=CN=C4C#N

Origin of Product

United States

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